molecular formula C15H18N6O3 B14139687 2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine CAS No. 674294-50-9

2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

Cat. No.: B14139687
CAS No.: 674294-50-9
M. Wt: 330.34 g/mol
InChI Key: QNEKMRXVXZNOBY-UHFFFAOYSA-N
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Description

2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Chemical Reactions Analysis

2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions . The compound may also disrupt cellular processes by interfering with membrane integrity .

Comparison with Similar Compounds

2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine can be compared with other similar compounds such as:

Properties

CAS No.

674294-50-9

Molecular Formula

C15H18N6O3

Molecular Weight

330.34 g/mol

IUPAC Name

2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C15H18N6O3/c1-24-11-6-4-10(5-7-11)17-15-18-13(16)12(21(22)23)14(19-15)20-8-2-3-9-20/h4-7H,2-3,8-9H2,1H3,(H3,16,17,18,19)

InChI Key

QNEKMRXVXZNOBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N

solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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